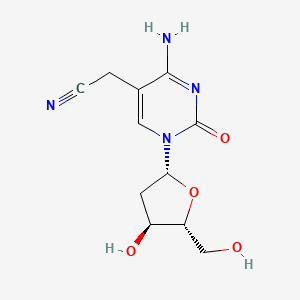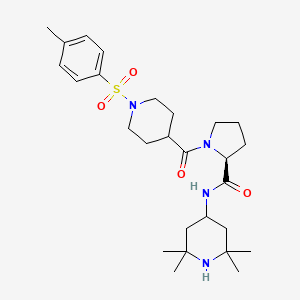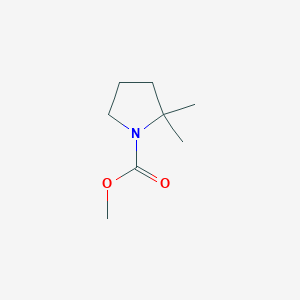![molecular formula C16H24O2 B12634454 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- CAS No. 919092-20-9](/img/structure/B12634454.png)
2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- typically involves the formation of the pyran ring followed by the introduction of the 5-phenylpentyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes involving pyran derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran: A simpler pyran derivative without the 5-phenylpentyl group.
Dihydro-2H-pyran: Another pyran derivative with a different degree of saturation.
2H-Pyran-2-one: A pyran derivative with a carbonyl group at the 2-position.
Uniqueness
2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- is unique due to the presence of the 5-phenylpentyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
919092-20-9 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
2-(5-phenylpentoxy)oxane |
InChI |
InChI=1S/C16H24O2/c1-3-9-15(10-4-1)11-5-2-7-13-17-16-12-6-8-14-18-16/h1,3-4,9-10,16H,2,5-8,11-14H2 |
InChI-Schlüssel |
LNLLPOZSSJTLTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)

![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)


![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)



